molecular formula C14H13ClN2O B1651690 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea CAS No. 13256-69-4

1-(2-Chlorophenyl)-3-(4-methylphenyl)urea

Cat. No.: B1651690
CAS No.: 13256-69-4
M. Wt: 260.72 g/mol
InChI Key: ZBRMQWUYCATADK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea typically involves the reaction of 2-chloroaniline with 4-methylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

2-Chloroaniline+4-Methylaniline+PhosgeneThis compound\text{2-Chloroaniline} + \text{4-Methylaniline} + \text{Phosgene} \rightarrow \text{this compound} 2-Chloroaniline+4-Methylaniline+Phosgene→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of safer and more environmentally friendly carbonyl sources, such as triphosgene, is preferred to minimize the hazards associated with phosgene.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the original amine groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(4-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-phenylurea: Similar structure but lacks the methyl group on the phenyl ring.

    1-(4-Methylphenyl)-3-phenylurea: Similar structure but lacks the chlorine atom on the phenyl ring.

    1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness: 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea is unique due to the presence of both a chlorophenyl group and a methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-6-8-11(9-7-10)16-14(18)17-13-5-3-2-4-12(13)15/h2-9H,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRMQWUYCATADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304095
Record name 1-(2-chlorophenyl)-3-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13256-69-4
Record name NSC164166
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chlorophenyl)-3-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CHLOROPHENYL)-3-(P-TOLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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